molecular formula C12H14O3 B160681 5-Benzoylpentanoic acid CAS No. 4144-62-1

5-Benzoylpentanoic acid

Cat. No. B160681
CAS RN: 4144-62-1
M. Wt: 206.24 g/mol
InChI Key: AIEMSTCGCMIJTI-UHFFFAOYSA-N
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Description

5-Benzoylpentanoic acid, also known as 5-Benzoylvaleric acid, is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 5-Benzoylpentanoic acid is C6H5CO(CH2)4CO2H . The structure includes a benzoyl group (C6H5CO-) attached to a pentanoic acid group ((CH2)4CO2H), hence the name 5-Benzoylpentanoic acid .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

5-Benzoylpentanoic acid derivatives have been studied for their analgesic and anti-inflammatory properties. Research found that certain benzoylpyrrolopyrrolecarboxylic acids, including 5-Benzoylpentanoic acid, exhibit significant potency in analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) activities. These compounds were correlated with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).

Antimicrobial Activity

The antimicrobial evaluation of novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino derivatives of 5-Benzoylpentanoic acid has been explored. These compounds demonstrated significant antibacterial and antifungal activity properties, indicating their potential in antimicrobial applications (Elgemeie et al., 2017).

Leukotriene Synthesis

A study has synthesized methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in the synthesis of leukotriene, a lipoxygenase-derived arachidonic acid metabolite. This indicates the role of 5-Benzoylpentanoic acid derivatives in leukotriene synthesis, which is significant in the context of inflammation and allergic reactions (Hayes & Wallace, 1990).

Corrosion Inhibition

Research involving 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives, which are structurally related to 5-Benzoylpentanoic acid, revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights a potential application in materials science and engineering (Chafiq et al., 2020).

Antioxidant Properties

The antioxidant properties of derivatives of 5-Benzoylpentanoic acid have been investigated. Compounds with a triazole structure linked to a benzoyl group have shown potential antioxidant activity, which is crucial in the context of oxidative stress and its related disorders (Dovbnya et al., 2022).

Enantioselective Catalysis

5-Benzoylpentanoic acid derivatives have been utilized in enantioselective catalysis. For example, a polystyrene-supported, enantiopure benzotetramisole analogue was synthesized for use in catalytic reactions, showcasing the role of these compounds in asymmetric synthesis (Izquierdo & Pericàs, 2016).

Safety And Hazards

5-Benzoylpentanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only in a well-ventilated area, wear protective gloves/eye protection/face protection, and wash thoroughly after handling .

properties

IUPAC Name

6-oxo-6-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMSTCGCMIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194356
Record name delta-Benzoylvaleric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoylpentanoic acid

CAS RN

4144-62-1
Record name 5-Benzoylvaleric acid
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Record name delta-Benzoylvaleric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4144-62-1
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Record name delta-Benzoylvaleric acid
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Synthesis routes and methods

Procedure details

In this example, a solution of 0.1191 g (1.03 mmol) of N-hydroxysuccinimide, 1.1730 g (7.31 mmol) of cyclohexylbenzene and 0.1330 g (0.53 mmol) of cobalt acetate tetrahydrate in 40 ml of acetic acid was heated to 100° C. in a Parr Hastelloy reactor with temperature and pressure transducer. After the temperature reached 100° C., 745 psi of CO2 was introduced into the reactor, then 120 psi of O2 was added slowly to the reactor. The mixture was stirred under pressure for six hours at 100° C., then the pressure was released, and the mixture was cooled to room temperature. The mixture solution was extracted with ethyl acetate then washed with a saturated NaCl solution in water and, dried over Na2SO4 to yield pure white solid 5-benzoylvaleric acid (about 70% yield) after extraction by ethyl acetate with analyses by GC-MS and NMR.
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0.1191 g
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1.173 g
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Hastelloy
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40 mL
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0.133 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
DGM Diaper - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… ~yldecanoic acid 5-Benzoylpentanoic acid 6-Ketododecanoic acid 6-Ketotetradecanoic acid … of starting material, the yield of 5-benzoylpentanoic acid was 10.3 gm. (69%), melting at 75'. …
Number of citations: 22 cdnsciencepub.com
P TOMBOULIAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… The structure of ketol II was established by twomethods: (1) cleavage with periodic acid to give 5-benzoylpentanoic acid and (2) acid-catalyzed dehydration to yield 2-phenyl-2…
Number of citations: 24 pubs.acs.org
CT West, SJ Donnelly, DA Kooistra… - The Journal of Organic …, 1973 - ACS Publications
Trialkylsilanes in trifluoroacetic acid media selectively reduce the carbonyl group of arylcarbonyl compounds to methylene. Aryl alkyl ketones and diaryl ketones that can be synthesized …
Number of citations: 242 pubs.acs.org
G TIAN - Chinese Herbal Medicines, 2013 - Elsevier
Objective To compare the chemical constituents in the essential oils from the leaves, flowers, and seeds of Elsholtzia ciliata and their antimicrobial activities. Methods The chemical …
Number of citations: 18 www.sciencedirect.com
S Sachdeva, H Joo, J Tsai, B Jasti, X Li - Scientific reports, 2019 - nature.com
… 5-benzoylpentanoic acid (0.14 mmol) was then added to the auristatin E solution. Reaction was performed overnight at room temperature. The product was purified and separated using …
Number of citations: 44 www.nature.com
M Tang, J Ren, W Cheng, Y Liu, N Zhang… - … for Mechanics and …, 2016 - atlantis-press.com
The aroma compounds of melon fruits play a crucial role in commercial value. Aroma characterization of the'Flavor No. 4'and'Xuelihong'melon was detected using headspace-solid …
Number of citations: 1 www.atlantis-press.com
Y Du, C Yao, M Dou, J Wu, L Su, W Xia - Journal of Hazardous Materials, 2022 - Elsevier
Biodegradation of PS has attracted lots of public attentions due to its environmental friendliness. However, no specific PS degrading enzyme has been identified yet. Dye decolorizing …
Number of citations: 5 www.sciencedirect.com
SS Kulp, B Palenchar, RK Sharer - Organic Preparations and …, 1972 - Taylor & Francis
… 5-Benzoylpentanoic Acid (111). A mixture of 5.00 g of I and 24.5 ml of conc. HC1 was refluxed for 0.5 hr. …
Number of citations: 2 www.tandfonline.com
P Bhuyar, MHA Rahim, S Sundararaju… - Beni-Suef University …, 2020 - Springer
… Even some of the acetic acid, octadecanoic acid, pentadecanoic acid, dodecanoic acid, and 5-benzoylpentanoic acid, which are present in the extract, are major parts of the secondary …
Number of citations: 205 link.springer.com
A Watanabe, K Koyamada, K Miyamoto… - … Process Research & …, 2020 - ACS Publications
… To a stirred solution of 1 (19.3 g, 60 mmol) and 5-benzoylpentanoic acid (10.3 g, 50 mmol) in CH 2 Cl 2 (100 mL) was added finely ground KBr (8.3 g, 70 mmol) at room temperature (25 …
Number of citations: 21 pubs.acs.org

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